molecular formula C15H20ClNO3 B009011 (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone CAS No. 102123-74-0

(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone

Cat. No.: B009011
CAS No.: 102123-74-0
M. Wt: 297.78 g/mol
InChI Key: JAKDNFBATYIEIE-LBPRGKRZSA-N
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Description

(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a phenyl group attached to a butanone backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The protected amino acid derivative is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Butanone Backbone: The chlorinated intermediate undergoes a series of reactions, including nucleophilic substitution and oxidation, to form the final butanone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include various substituted butanones, alcohols, and other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-1-chloro-4-phenyl-2-butanone: Lacks the tert-butoxycarbonyl protecting group.

    (3S)-3-(Methoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl.

    (3S)-3-(Tert-butoxycarbonyl)amino-1-bromo-4-phenyl-2-butanone: Has a bromine atom instead of chlorine.

Uniqueness

The presence of the tert-butoxycarbonyl protecting group in (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone provides enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKDNFBATYIEIE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432942
Record name tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102123-74-0
Record name N-Boc phenylalanyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102123-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-(-)-3-tert-Butoxycarbonylamino-1-chloro-4-phenyl-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102123740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV1OR154Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone in organic synthesis?

A1: this compound serves as a key starting material in the synthesis of (2S,3S)-1,2-epoxy-3-(tert-butoxycarbonyl)amino-4-phenylbutane []. This epoxide is a valuable building block for various pharmaceuticals and biologically active compounds. The specific stereochemistry of the starting material is crucial for achieving the desired stereochemistry in the final product.

Q2: Can you describe the production method of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanol highlighted in the research?

A2: The research describes a novel method for producing (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanol, a precursor to the aforementioned epoxide. The method involves a stereoselective reduction of this compound using sodium borohydride (NaBH4) in methanol at low temperatures []. This method is reported to be efficient, cost-effective, and suitable for industrial scale production.

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